3-Bromo-4,5-difluoroaniline

Catalog No.
S808238
CAS No.
875664-41-8
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4,5-difluoroaniline

CAS Number

875664-41-8

Product Name

3-Bromo-4,5-difluoroaniline

IUPAC Name

3-bromo-4,5-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

GYPOUGZGHDSUKH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)Br)N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)N

Information regarding the specific scientific research applications of 3-Bromo-4,5-difluoroaniline is currently limited. However, due to the presence of functional groups like bromine, fluorine, and amine, it can be hypothesized to be useful in various research areas such as organic synthesis and medicinal chemistry [].

  • Organic Synthesis

    The presence of a reactive bromine group makes 3-Bromo-4,5-difluoroaniline a potential candidate for coupling reactions, which are fundamental in organic synthesis for creating complex molecules []. The difluoroaniline moiety might influence the reactivity of the molecule and introduce unique properties to the final synthesized product.

  • Medicinal Chemistry

    Incorporation of fluorine atoms often improves the drug-like properties of a molecule, such as metabolic stability and membrane permeability. The combination of the bromo and difluoroaniline groups in 3-Bromo-4,5-difluoroaniline could be of interest for medicinal chemists to explore its potential as a building block for novel drug discovery projects.

3-Bromo-4,5-difluoroaniline is an aromatic amine characterized by the presence of bromine and fluorine substituents on a benzene ring. Its chemical formula is C6H4BrF2NC_6H_4BrF_2N, and it has a molecular weight of approximately 208.01 g/mol. The compound features a bromine atom at the meta position (3) and two fluorine atoms at the para (4) and ortho (5) positions relative to the amino group (-NH₂). This unique substitution pattern contributes to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesis.
  • Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming biaryl compounds, which are significant in organic synthesis.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, allowing for the synthesis of various derivatives.

The synthesis of 3-Bromo-4,5-difluoroaniline typically involves:

  • Bromination: Starting from 4,5-difluoroaniline, bromination is performed using bromine in a controlled environment to ensure selectivity at the meta position.
  • Diazotization and Reduction: The brominated compound can undergo diazotization followed by reduction to yield the desired aniline derivative .

3-Bromo-4,5-difluoroaniline finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Material Science: Utilized in the development of polymers and dyes due to its unique electronic properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 3-Bromo-4,5-difluoroaniline focus on its reactivity with other compounds:

  • Reactivity with Nucleophiles: Studies have shown that the bromine atom facilitates nucleophilic attack, leading to various substitution products.
  • Biological Interactions: Investigations into its interactions with biological systems are ongoing, particularly regarding its potential as an antimicrobial agent.

Similar Compounds

Several compounds exhibit structural similarities to 3-Bromo-4,5-difluoroaniline. Here is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
4-Bromo-3,5-difluoroanilineC6H4BrF2NC_6H_4BrF_2NBromine at para position; similar reactivity
2-Bromo-4,5-difluoroanilineC6H4BrF2NC_6H_4BrF_2NBromine at ortho position; different sterics
3-Chloro-4,5-difluoroanilineC6H4ClF2NC_6H_4ClF_2NChlorine instead of bromine; varied properties
3-Iodo-4,5-difluoroanilineC6H4IF2NC_6H_4IF_2NIodine substitution; increased reactivity
3-Nitro-4,5-difluoroanilineC6H4F2N2O2C_6H_4F_2N_2O_2Nitro group introduces different reactivity

Each compound's unique substituents affect their chemical behavior and potential applications. The presence of bromine in 3-Bromo-4,5-difluoroaniline enhances its reactivity compared to other halogenated derivatives.

PropertyValue/Description
IUPAC Name3-Bromo-4,5-difluoroaniline
CAS Number875664-41-8
PubChem CID42552913
Molecular FormulaC₆H₄BrF₂N
InChIInChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
InChI KeyGYPOUGZGHDSUKH-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1F)F)Br)N
Boiling Point252.8°C (at 760 mmHg)
Density1.788 g/cm³

This compound is classified as an electron-rich aromatic amine due to the electron-donating nature of the amino group and the electron-withdrawing effects of fluorine and bromine substituents.

Historical Context and Development

The synthesis of 3-bromo-4,5-difluoroaniline has evolved through advancements in halogenation and amination techniques. Key historical milestones include:

  • Early Halogenation Methods:
    Initial approaches focused on direct electrophilic substitution, which often led to poor regioselectivity. For example, bromination of 2,4-difluoroaniline under acidic conditions produced mixtures of isomers.

  • Patented Processes:

    • Diazotization and Reduction: A patented method involves diazotizing 2-bromo-4,6-difluoroaniline in the presence of reducing agents (e.g., isopropyl alcohol) to form 1-bromo-3,5-difluorobenzene, followed by amination. This approach avoids hazardous diazonium salt accumulation.
    • Fluorination of Nitrobenzene Derivatives: Another route starts with 2,4,5-trichloronitrobenzene, which undergoes fluorination and subsequent reduction to yield 3,5-difluoroaniline intermediates.
  • Modern Catalytic Approaches:
    Transition-metal-free methods, such as photoinduced difluoroalkylation, have emerged for synthesizing fluorinated anilines, though these are less commonly applied to brominated derivatives.

Significance in Organic and Synthetic Chemistry

Pharmaceutical Applications

3-Bromo-4,5-difluoroaniline serves as a key intermediate in drug synthesis. Its fluorine substituents enhance metabolic stability, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecular architectures.

Agrochemical Development

The compound is used to synthesize herbicides and fungicides. The electron-withdrawing fluorine atoms improve bioactivity by modulating enzyme-target interactions.

Materials Science

In organic electronics, fluorinated anilines are explored as hole-transporting materials (HTMs) in perovskite solar cells. The fluorine substituents lower the HOMO energy level, enhancing charge transport efficiency.

Structural Characteristics and Nomenclature

Substituent Positioning

The benzene ring features:

  • Amino group (-NH₂) at position 1 (C1).
  • Bromine (Br) at position 3 (C3).
  • Fluorine (F) atoms at positions 4 (C4) and 5 (C5).

This arrangement creates a meta-para-ortho substitution pattern, critical for directing subsequent electrophilic reactions.

Nomenclature Logic

The IUPAC name follows priority rules:

  • Principal functional group: Amino group (-NH₂).
  • Substituent numbering: Positions 3, 4, and 5 are assigned based on proximity to the amino group.

Isomeric Relationships with Related Fluorinated Anilines

Structural Isomers

IsomerCAS NumberSubstituent Positions
2-Bromo-4,5-difluoroaniline64695-79-0Br at C2, F at C4 and C5
4-Bromo-3,5-difluoroaniline203302-95-8Br at C4, F at C3 and C5
3,5-Difluoro-4-bromoanilineN/ABr at C4, F at C3 and C5 (identical to above)
2,5-Difluoro-4-bromoanilineN/ABr at C4, F at C2 and C5

Regioselectivity Challenges

Fluorination of brominated anilines often requires precise control to avoid undesired isomers. For example:

  • Competing Isomers: Bromination of 2,4-difluoroaniline can produce 2-bromo-4,6-difluoroaniline instead of the target compound.
  • Catalytic Solutions: Directed ortho-metalation (DoM) strategies or halogen-exchange reactions improve regioselectivity in industrial syntheses.

XLogP3

2.1

GHS Hazard Statements

H301+H311+H331 (14.29%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Bromo-4,5-difluoroaniline

Dates

Modify: 2023-08-16

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